4-(2-Methoxypropan-2-yl)-6-naphthalen-1-ylpyrimidin-2-amine
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Overview
Description
4-(2-Methoxypropan-2-yl)-6-naphthalen-1-ylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a naphthalene ring and a pyrimidine ring connected through an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxypropan-2-yl)-6-naphthalen-1-ylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the naphthalene and pyrimidine precursorsThe reaction conditions often require the use of catalysts, such as p-toluenesulfonic acid, and solvents like dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxypropan-2-yl)-6-naphthalen-1-ylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(2-Methoxypropan-2-yl)-6-naphthalen-1-ylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxypropan-2-yl)-6-naphthalen-1-ylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxypropan-2-yl)-1-methylcyclohex-1-ene: A similar compound with a cyclohexene ring instead of a pyrimidine ring.
2-Methoxypropan-2-yl derivatives: Compounds with similar alkyl groups but different core structures.
Uniqueness
4-(2-Methoxypropan-2-yl)-6-naphthalen-1-ylpyrimidin-2-amine is unique due to its combination of a naphthalene ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(2-methoxypropan-2-yl)-6-naphthalen-1-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,22-3)16-11-15(20-17(19)21-16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRHAIXFPIXMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NC(=C1)C2=CC=CC3=CC=CC=C32)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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